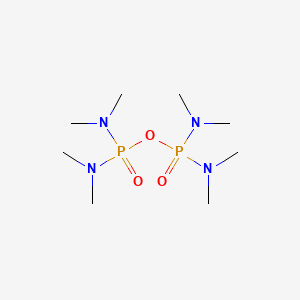
Schradan
Overview
Description
Named after its discoverer, Gerhard Schrader, Schradan is a weak cholinesterase inhibitor that requires metabolic activation to become effective . Although it is now considered obsolete, this compound played a significant role in the development of organophosphate insecticides.
Mechanism of Action
Target of Action
Schradan, an organophosphate insecticide, primarily targets the enzyme cholinesterase . Cholinesterase plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. By inhibiting cholinesterase, this compound disrupts normal nerve function .
Mode of Action
This compound acts as a weak cholinesterase inhibitor . It requires metabolic activation to become active . Once activated, this compound binds to cholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine, causing continuous stimulation of nerve cells and disrupting normal nerve function .
Biochemical Pathways
The disruption of these pathways can lead to a range of downstream effects, including overstimulation of muscles and glands controlled by the nervous system .
Pharmacokinetics
As with many organophosphates, it is reasonable to assume that this compound can be absorbed through various routes (including oral, dermal, and inhalation), distributed throughout the body, metabolically activated, and eventually excreted .
Result of Action
The primary result of this compound’s action is the disruption of normal nerve function due to the inhibition of cholinesterase . This can lead to a range of symptoms, including muscle weakness, breathing difficulties, and in severe cases, death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature, pH, and presence of other substances can affect this compound’s stability and activity . .
Biochemical Analysis
Biochemical Properties
Schradan plays a significant role in biochemical reactions, particularly as a cholinesterase inhibitor. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. This inhibition occurs through the phosphorylation of the serine hydroxyl group in the active site of these enzymes, leading to the accumulation of acetylcholine in synaptic clefts . The interaction between this compound and cholinesterase enzymes is crucial for its insecticidal properties, as it disrupts normal nerve function in pests.
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and continuous stimulation of cholinergic receptors. This overstimulation can result in muscle twitching, paralysis, and eventually death in insects . In mammalian cells, this compound’s impact on cholinesterase can disrupt normal neurotransmission, affecting cell signaling pathways, gene expression, and cellular metabolism. Prolonged exposure to this compound can lead to neurotoxicity and other adverse effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of cholinesterase enzymes. The compound undergoes metabolic activation to form a more potent inhibitor, which then phosphorylates the serine residue in the enzyme’s active site . This phosphorylation prevents the breakdown of acetylcholine, leading to its accumulation and prolonged action on cholinergic receptors. This compound’s mechanism of action involves enzyme inhibition, disruption of neurotransmission, and alterations in gene expression related to cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard conditions but can degrade over time, reducing its efficacy as a cholinesterase inhibitor . Long-term studies have shown that continuous exposure to this compound can lead to persistent changes in cellular function, including alterations in enzyme activity and neurotransmitter levels. These temporal effects are important for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild cholinesterase inhibition without significant adverse effects. At higher doses, the compound can lead to severe neurotoxicity, characterized by symptoms such as muscle twitching, convulsions, and respiratory distress . Threshold effects have been observed, where a certain dosage level triggers a marked increase in toxicity. Understanding the dosage effects of this compound is crucial for assessing its safety and potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include its activation and degradation. The compound is metabolized by liver enzymes, such as cytochrome P450, to form more potent cholinesterase inhibitors . These metabolites can further interact with cholinesterase enzymes, enhancing the inhibitory effects of this compound. Additionally, this compound’s metabolism can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement . This compound’s distribution within tissues is influenced by factors such as lipid solubility and binding affinity to proteins. These factors determine its localization and accumulation in specific tissues, affecting its overall activity and toxicity.
Subcellular Localization
This compound’s subcellular localization plays a role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its inhibitory effects on cholinesterase enzymes. Understanding the subcellular localization of this compound is important for elucidating its precise mechanism of action and potential cellular targets.
Preparation Methods
Schradan can be synthesized through the reaction of dimethylamine with phosphoryl chloride under anhydrous conditions. The reaction typically involves the following steps:
Reaction of Dimethylamine with Phosphoryl Chloride: This step produces dimethylaminophosphoryl chloride.
Formation of this compound: The dimethylaminophosphoryl chloride is further reacted with additional dimethylamine to form this compound.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Schradan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide.
Hydrolysis: In the presence of water, this compound can hydrolyze to form substituted phosphoric acids.
Common reagents used in these reactions include hydrogen peroxide for oxidation and water for hydrolysis. The major products formed from these reactions are various substituted phosphoric acids and hydroxymethyl-heptamethylpyrophosphoramide.
Scientific Research Applications
Schradan has been extensively studied for its systemic pesticidal properties. It has been used in research to understand the metabolism and degradation of organophosphate insecticides in plants . Additionally, this compound’s ability to inhibit cholinesterase has made it a subject of interest in biochemical studies .
In the mid-twentieth century, this compound was also investigated for its chelation ability with various metal centers, which has implications in coordination chemistry . Despite its decline in agricultural use, this compound continues to be a valuable compound in scientific research.
Comparison with Similar Compounds
Schradan is part of a class of compounds known as pyrophosphoramides. Similar compounds include:
Parathion: Another organophosphate insecticide that is more potent and widely used than this compound.
Dimefox: A related compound with similar cholinesterase inhibiting properties.
N,N′,N″,N‴-Tetraisopropylpyrophosphoramide: A pyrophosphoramide with documented butyrylcholinesterase inhibition.
Compared to these compounds, this compound is unique due to its requirement for metabolic activation and its relatively weak cholinesterase inhibition. This makes it less toxic but also less effective as an insecticide.
Properties
IUPAC Name |
N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24N4O3P2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKKRCSOSQAJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24N4O3P2 | |
| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042373 | |
| Record name | Octamethylpyrophosphoramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphosphoramide, octamethyl- is a dark brown viscous liquid. Used as an insecticide and as an acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; mp = 14-20 deg C; [Merck Index] Dark brown liquid; mp = 14-20 deg C; [CAMEO] | |
| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Schradan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
248 to 257 °F at 0.5 mmHg (EPA, 1998), 120-125 °C @ 0.5 MM HG | |
| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SCHRADAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN CHLOROFORM, SOL IN KETONES, NITRILES, ESTERS, ALCOHOLS, AROMATIC HYDROCARBONS; MISCIBLE WITH WATER; PRACTICALLY INSOL IN HIGHER ALIPHATIC HYDROCARBONS, SOL IN ACETONE, BENZENE, SLIGHTLY SOL IN PETROLEUM OILS, INSOL IN HEPTANE, PETROLEUM ETHER | |
| Record name | SCHRADAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.09 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.1343 @ 25 °C | |
| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SCHRADAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.001 mmHg at 77 °F (EPA, 1998), 0.001 [mmHg], 1X10-3 MM HG @ 25 °C | |
| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Schradan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SCHRADAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
THE INTOXICATION PROCESS IN INSECTS & MAMMALS /INVOLVES/ OXIDATIVE METAB OF SCHRADAN ... TO ONE OR MORE METABOLITES OF STRONG ANTICHOLINESTERASE ACTIVITY. THIS ... HAS BEEN DEMONSTRATED IN SEVERAL SUSCEPTIBLE INSECTS, INCL ANASA TRISTIS & ONCOPELTUS FASCIATUS & NON-SUSCEPTIBLE ... PERIPLANETA AMERICANA & TENEBRIO MOLITOR., The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, For more Mechanism of Action (Complete) data for SCHRADAN (7 total), please visit the HSDB record page. | |
| Record name | SCHRADAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
VISCOUS LIQUID | |
CAS No. |
152-16-9 | |
| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octamethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Schradan [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCHRADAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphosphoramide, N,N,N',N',N'',N'',N''',N'''-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octamethylpyrophosphoramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Schradan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCHRADAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77OYM46S1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SCHRADAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
57 to 68 °F (EPA, 1998), 17 °C | |
| Record name | DIPHOSPHORAMIDE, OCTAMETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SCHRADAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of schradan?
A1: this compound itself is not a potent cholinesterase inhibitor. It undergoes metabolic activation in mammals, primarily in the liver, to become a potent anticholinesterase agent. [, , ] This activation is mainly attributed to the microsomal fraction of liver cells. [, , ] The activated this compound inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and resulting in symptoms of acetylcholine poisoning. [, , ]
Q2: How does the activation of this compound occur in mammals?
A2: While the exact mechanism is complex, research suggests a peroxide-mediated oxidation process. This involves the production of hydrogen peroxide from DPNH, which then oxidizes a microsomal factor, possibly with the aid of catalase. This oxidized factor then acts upon this compound, converting it to its active anticholinesterase form. [, , ]
Q3: Does the activation of this compound occur similarly in plants?
A3: Studies indicate that plants also degrade this compound through oxidation. This process mainly produces compounds unstable in water, which are then hydrolyzed into substituted phosphoric acids. []
Q4: How is this compound translocated within plants?
A4: Following absorption by leaves, this compound is primarily translocated upwards within the plant, likely through the phloem. This upward movement can distribute the insecticide in sufficient concentrations to kill aphids feeding on untreated parts of the plant. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound, chemically known as octamethylpyrophosphoramide, has the molecular formula C8H24N4O3P2 and a molecular weight of 286.27 g/mol. []
Q6: Does the type of soil influence the uptake of this compound by plants?
A6: Yes, research shows that this compound uptake is significantly affected by soil type. Sandy soils and sands generally result in greater this compound residues and longer periods of insect kill compared to loam and muck soils. This difference is attributed to the higher organic matter content in heavier soils, which can bind this compound and reduce its availability for plant uptake. []
Q7: How stable is this compound in honey?
A7: Studies have shown that this compound remains stable in honey for extended periods. Experiments demonstrated that this compound did not break down significantly even after 2.5 months in contact with honey. []
Q8: How does the structure of this compound relate to its insecticidal activity?
A8: this compound itself has low inherent insecticidal activity. Its potency is derived from its metabolic activation to a potent anticholinesterase. Studies using analogs of this compound suggest that modifications to the dimethylamino groups can alter its metabolism and, consequently, its insecticidal activity. []
Q9: How is this compound metabolized in mammals?
A9: this compound undergoes oxidative metabolism in mammals, primarily in the liver. This process generates several metabolites, some of which are more potent cholinesterase inhibitors than the parent compound. The specific metabolic pathways and the enzymes involved have been the subject of extensive research. [, , ]
Q10: What is the primary route of elimination of this compound and its metabolites?
A10: While detailed studies on this compound's elimination are limited in the provided research, it's known that organophosphates are generally metabolized and excreted in the urine. []
Q11: What is the efficacy of this compound against aphids?
A11: this compound has been shown to be effective against various aphid species, including Aphis fabae, Brevicoryne brassicae, and Myzus persicae. Studies demonstrate that its systemic action can effectively control aphid populations on different host plants. [, , ]
Q12: Has resistance to this compound been observed in insects?
A12: While the provided papers do not specifically mention this compound resistance, they highlight that insects can develop resistance to insecticides. The development of resistance to organophosphate insecticides, in general, is a well-documented phenomenon. []
Q13: What are the main toxicological concerns associated with this compound?
A13: this compound is a potent cholinesterase inhibitor. Its use has been restricted due to its high toxicity to mammals, including humans. Exposure to this compound can lead to various symptoms of acetylcholine poisoning, and severe cases can be fatal. [, , , ]
Q14: What is the environmental fate of this compound?
A14: While specific details on its degradation pathways are limited in the provided papers, this compound is known to be degraded in the environment. Factors influencing its degradation include soil type, pH, temperature, and microbial activity. [, ]
Q15: What are some alternatives to this compound for insect control?
A15: The research papers mention several alternative insecticides, each with its own mode of action and efficacy profile. These include:
- Demeton-S: A systemic insecticide that is also metabolized to an active anticholinesterase. [, ]
- Dimefox: Another systemic insecticide that acts as an anticholinesterase but is known to decompose rapidly. []
- Paraoxon: A potent insecticide and anticholinesterase. []
- Sodium fluoroacetate: An insecticide with a different mode of action, affecting cellular respiration. []
Q16: When was this compound first introduced as an insecticide?
A16: While the exact date of introduction is not specified in these papers, this compound's use as a systemic insecticide was already established by the 1950s, as evidenced by its inclusion in several research studies from that period. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


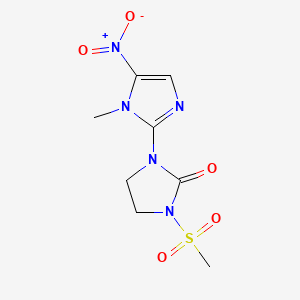
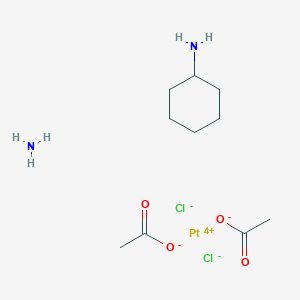
![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)

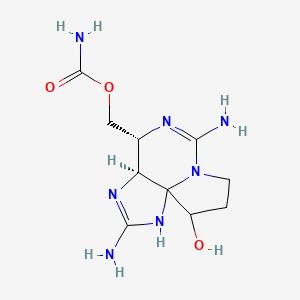

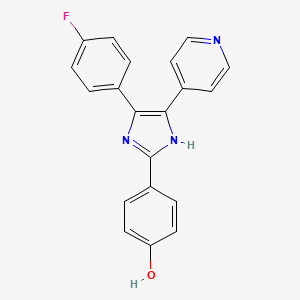
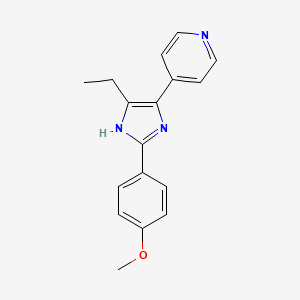

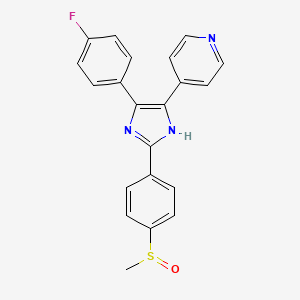

![N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)
![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B1681500.png)

